![molecular formula C14H16N2O3S B2492433 N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide CAS No. 2411238-74-7](/img/structure/B2492433.png)
N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity . The compound also contains a sulfonyl group and an amide group, which are common functional groups in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of functional groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole, sulfonyl, and amide groups. Indoles are known to undergo electrophilic substitution reactions . Sulfonyl groups can participate in substitution reactions, and amides can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-5-14(17)15-9-11-20(18,19)16-10-8-12-6-3-4-7-13(12)16/h3-4,6-7H,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKIUPHXLLFNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)
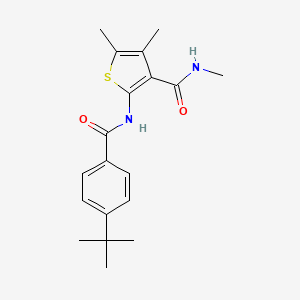
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)
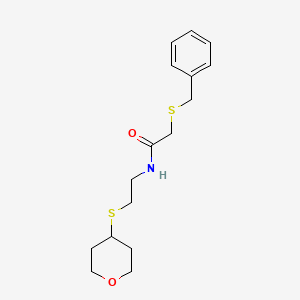
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
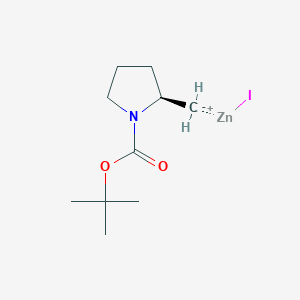
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)
![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)
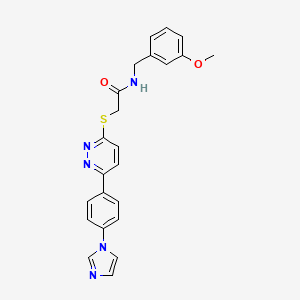

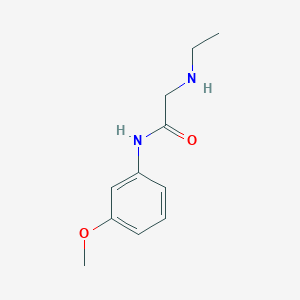
![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)